
ALC-0315
Overview
Description
ALC-0315 is an ionizable cationic lipid critical to the lipid nanoparticle (LNP) formulation of the Pfizer/BioNTech COVID-19 vaccine (BNT162b2). Its chemical structure, ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) (CAS: 2036272-55-4), enables efficient mRNA encapsulation and intracellular delivery through pH-dependent charge modulation . This compound constitutes ~95% of the mRNA/lipid clusters within LNPs, alongside cholesterol and helper lipids, forming a core structure that stabilizes mRNA . Preclinical studies highlight its slow elimination (plasma half-life: 6–8 days) and predominant liver distribution (60% of administered dose) .
Preparation Methods
The preparation of ALC-0315 was first described in a patent application by Acuitas Therapeutics in 2017 . The synthetic route involves a reductive amination reaction in which 4-aminobutanol is condensed with a lipid aldehyde, using sodium triacetoxyborohydride as the reducing agent to convert the intermediate imines to the amine of the product . The reaction can be summarized as follows:
2(C8H17)(C6H13)CHCO2(CH2)5CHO+H2N(CH2)4OH+2NaBH(O2CCH3)3→ALC−0315
Another method involves azeotropically dehydrating 6-halogenated hexanol, 2-hexyldecanoic acid, and a water-carrying agent to perform an esterification reaction, followed by an amination reaction with 4-aminobutanol in the presence of an acid-binding agent .
Chemical Reactions Analysis
(A) Reductive Amination Route
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Step 1 : TEMPO/bleach oxidation converts 4-aminobutanol to aldehydes, enabling reductive amination.
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Step 2 : Sodium triacetoxyborohydride (STAB-H) facilitates reductive amination with 2-hexyldecanoic acid derivatives.
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Yield : 35% (patent route) → improved to 62% via silyl ether protection of intermediates .
(B) Two-Step Alkylation Method
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Step 1 : Acylation of 1,6-dibromohexane with 2-hexyldecanoic acid using K₂CO₃ in DMF (85% yield).
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Step 2 : Di-alkylation of 4-aminobutanol with the bromohexyl intermediate (62% yield, 80% with recycling) .
Degradation Reactions
Forced degradation studies reveal hydrolytic and oxidative pathways:
(A) Thermal Degradation (60°C, 5 days)
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Primary Products :
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Oxidation at nitrogen : +15.9943 Da (C₄₈H₉₅NO₆, m/z 782.7217).
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Loss of acyl chain : C₂₆H₅₃NO₃ (m/z 428.4089).
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Loss of head group : C₄₄H₈₇NO₄ (m/z 694.6692).
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Impurity | Formula | m/z | Relative Abundance (%) |
---|---|---|---|
Oxidation at N | C₄₈H₉₅NO₆ | 782.7217 | 5.88 |
Loss of acyl chain | C₂₆H₅₃NO₃ | 428.4089 | 3.87 |
Loss of head group | C₄₄H₈₇NO₄ | 694.6692 | 5.54 |
Hydroxyl to carboxyl | C₄₈H₉₃NO₆ | 780.7061 | 0.19 |
(B) MS/MS Structural Elucidation
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EAD (electron-activated dissociation) and CID (collision-induced dissociation) confirm oxidation occurs at the lipid’s tertiary amine .
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Fragmentation patterns (e.g., m/z 186.1488) indicate hydroxyl-to-carboxyl conversion in aged samples .
Stability in Formulations
This compound LNPs exhibit temperature-dependent stability:
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4°C Storage : Rapid aggregation (>20 weeks) reduces luciferase expression by 50% .
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-80°C Storage : Stable for >20 weeks with no mRNA degradation .
Condition | Stability Outcome | mRNA Integrity |
---|---|---|
4°C | Aggregation ↑, bioactivity ↓ | Preserved |
-80°C | No aggregation, bioactivity stable | Preserved |
Scientific Research Applications
Role in mRNA Vaccine Development
ALC-0315 is primarily known for its application in mRNA vaccines, notably the Pfizer-BioNTech COVID-19 vaccine (BNT162b2). It functions by encapsulating mRNA within lipid nanoparticles, facilitating its delivery into human cells. The lipid's design allows it to effectively form stable nanoparticles that protect the mRNA from degradation while promoting cellular uptake.
Key Findings:
- This compound enhances the stability and efficacy of mRNA vaccines by ensuring efficient delivery to target cells.
- Studies have shown that LNPs containing this compound demonstrate significant immunogenicity and provoke robust immune responses against viral antigens .
Gene Delivery Applications
Beyond vaccines, this compound has been evaluated for its potential in delivering small interfering RNA (siRNA) and messenger RNA (mRNA) for therapeutic purposes. Research indicates that formulations using this compound achieve superior knockdown efficiency of target genes compared to other lipids like MC3.
Case Study: siRNA Delivery
- In a comparative study, LNPs formulated with this compound achieved a two-fold greater knockdown of coagulation factor VII (FVII) and a ten-fold greater knockdown of ADAMTS13 in hepatic cells compared to MC3 at a dosage of 1 mg/kg .
- However, higher doses (5 mg/kg) resulted in increased liver toxicity markers, highlighting the need for careful dosage management .
Structural Characterization
The structural properties of this compound are critical for its function as a delivery vehicle. Advanced techniques such as Electrospray Ionization Mass Spectrometry (EAD) have been employed to characterize this compound and identify impurities that may affect its performance.
Findings from Structural Studies:
- EAD fragmentation studies revealed detailed insights into the structural integrity of this compound, confirming its role in stabilizing negatively charged mRNA within LNPs .
- The characterization process identified over 100 fragment ions associated with this compound, indicating its complexity and the importance of purity in formulations .
Therapeutic Potential Beyond Vaccines
Research is ongoing into the use of this compound for non-vaccine applications, including cancer therapies. Initial studies suggest that LNPs containing this compound can effectively deliver mRNA encoding cancer antigens, leading to robust immune responses without tumor growth in preclinical models .
Comparison with Other Lipids
To contextualize the efficacy of this compound, it is beneficial to compare it with other ionizable lipids used in LNP formulations:
Lipid | Target Application | Efficacy (Knockdown Rate) | Toxicity Profile |
---|---|---|---|
This compound | mRNA vaccines, siRNA delivery | High | Moderate at high doses |
MC3 | siRNA delivery | Moderate | Low |
SM-102 | mRNA vaccines | High | Low |
Mechanism of Action
The mechanism of action of ALC-0315 involves its role in lipid nanoparticles. When the lipid nanoparticle encapsulating the mRNA is absorbed into antigen-presenting cells through receptor-mediated endocytosis, the acidic environment within the endosome protonates the this compound . This protonation leads to the formation of an ammonium cation, which interacts with the anionic mRNA, facilitating the release of the mRNA into the cytosol . The mRNA is then translated into the target protein, such as the SARS-CoV-2 spike protein, eliciting an immune response .
Comparison with Similar Compounds
SM-102 (Moderna’s mRNA-1273 Vaccine)
Structural and Functional Differences
- pKa and Delivery Efficiency : SM-102 (pKa = 6.68) exhibits higher endosomal escape efficiency than ALC-0315 (pKa = 6.09), leading to superior mRNA translation and neutralizing antibody (NAb) production in mice .
- Stability : this compound LNPs are prone to aggregation at 4°C, reducing vaccine efficacy, whereas SM-102 formulations maintain stability under similar conditions .
Table 1: Key Properties of this compound vs. SM-102
Property | This compound | SM-102 |
---|---|---|
pKa | 6.09 | 6.68 |
mRNA Delivery Efficiency (Mice) | Moderate | High |
4°C Stability | Prone to Aggregation | Stable |
Cytokine Induction | Moderate | High |
DLin-MC3-DMA (Onpattro® siRNA Therapy)
Application-Specific Performance
- Target Cell Specificity : DLin-MC3-DMA outperforms this compound in siRNA delivery to hepatic stellate cells but shows comparable efficacy in hepatocytes .
- Structural Features: DLin-MC3-DMA’s linoleic acid chains enhance membrane fusion, whereas this compound’s hexadecyl groups optimize mRNA condensation .
- Safety Profile : Both lipids exhibit liver accumulation, but this compound’s prolonged tissue retention (96 hours post-administration) raises more concerns about chronic toxicity .
Table 2: Preclinical Pharmacokinetics
Parameter | This compound | DLin-MC3-DMA |
---|---|---|
Plasma Half-Life (Days) | 6–8 | 3–5 |
Liver Distribution (%) | 60 | 70 |
Elimination (96h) | >90% | >95% |
ALC-0159 (PEG-Lipid in BNT162b2)
Compared to this compound, ALC-0159 shows faster plasma clearance (half-life: 2–3 days) and lower liver exposure (20% vs. 60%) but triggers anti-PEG antibody responses post-vaccination .
This compound Analogs (e.g., Analogue-2)
Structurally similar analogs, such as this compound Analogue-2 (CAS: 2707439-64-1), retain the ionizable amine core but modify alkyl chain lengths. Limited data suggest comparable siRNA delivery efficacy but reduced stability, necessitating further optimization .
Discussion
This compound’s moderate pKa and structural flexibility make it versatile for mRNA vaccines, though SM-102’s higher pKa and stability offer advantages in non-targeted applications. DLin-MC3-DMA remains superior for liver-specific siRNA delivery, while this compound analogs require further refinement. Future research should address long-term tissue retention and anti-PEG responses observed in co-formulated lipids like ALC-0158.
Biological Activity
ALC-0315, a lipid compound known as (4-hydroxybutyl) azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) , is a key component in lipid nanoparticle (LNP) formulations used primarily for mRNA delivery in vaccines, notably the Pfizer-BioNTech COVID-19 vaccine. Its unique properties facilitate the encapsulation and delivery of nucleic acids, enhancing their therapeutic efficacy while minimizing toxicity.
This compound functions as an ionizable cationic lipid that plays a crucial role in forming lipid nanoparticles. These nanoparticles encapsulate mRNA, allowing for efficient cellular uptake and subsequent translation into proteins. The ionizable nature of this compound enables it to interact with the negatively charged mRNA, facilitating the formation of stable LNPs that can protect the mRNA from degradation and enhance its delivery to target cells.
Efficacy in siRNA Delivery
Research has demonstrated that this compound exhibits potent siRNA-mediated knockdown of specific target proteins in liver cells. In a comparative study, this compound LNPs achieved a two-fold and ten-fold greater knockdown of coagulation factor VII (FVII) and ADAMTS13, respectively, compared to LNPs formulated with another lipid, MC3. This indicates this compound's superior efficacy in delivering therapeutic RNA molecules to hepatocytes and hepatic stellate cells (HSCs) .
Toxicity Profile
While this compound shows significant efficacy, it also presents concerns regarding liver toxicity at high doses. At a dosage of 5 mg/kg , elevated markers of liver toxicity were observed, including increased levels of alanine aminotransferase (ALT) and bile acids. This highlights the need for careful dose management when utilizing this compound in therapeutic applications .
Table 1: Comparative Efficacy of this compound vs. MC3 in siRNA Delivery
Lipid Component | Target Protein | Dose (mg/kg) | Knockdown Efficacy | Liver Toxicity Markers |
---|---|---|---|---|
This compound | FVII | 1 | 2-fold | Normal |
This compound | ADAMTS13 | 1 | 10-fold | Normal |
MC3 | FVII | 1 | Baseline | Normal |
MC3 | ADAMTS13 | 1 | Baseline | Normal |
This compound | FVII | 5 | Increased | Elevated ALT/Bile Acids |
MC3 | FVII | 5 | Increased | Normal |
Table 2: Immunogenic Response Induced by this compound LNPs
Study Group | Antibody Titer (Post Boost Day 35) | Neutralization Activity |
---|---|---|
This compound LNP | Increased >28-fold | Lower than SM-102 |
SM-102 LNP | Higher than this compound | Higher neutralization |
cKK-E12 LNP | Comparable to SM-102 | Stronger than this compound |
Case Study 1: Efficacy in COVID-19 Vaccination
In clinical studies involving the Pfizer-BioNTech vaccine, which utilizes this compound as a key component, participants exhibited robust immune responses characterized by high antibody titers following vaccination. The lipid nanoparticles facilitated effective delivery of the spike protein mRNA, leading to significant neutralizing activity against SARS-CoV-2 .
Case Study 2: Liver Targeting and Safety Profile
A study on the biodistribution of this compound revealed its preferential accumulation in the liver post-injection. While this property enhances its therapeutic potential for liver-targeted therapies, it raises concerns regarding potential hepatotoxicity, particularly at higher dosages . Long-term studies are necessary to fully elucidate the safety profile and immunogenicity associated with repeated dosing.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for formulating lipid nanoparticles (LNPs) using ALC-0315?
this compound is typically combined with DSPC, cholesterol, and PEGylated lipid ALC-0159 at a molar ratio of 50:10:38.5:1.5 to form LNPs . Researchers should optimize solvent conditions (e.g., ethanol or DMSO) and use microfluidic mixing for reproducible particle size (70-100 nm). Critical parameters include pH (4.0–5.0 for mRNA encapsulation), temperature (25–37°C), and purification via dialysis or tangential flow filtration. Document solvent ratios and mixing speeds to ensure batch consistency .
Q. How do researchers validate the mRNA delivery efficiency of this compound-based LNPs in vitro?
Common methods include:
- Transfection assays : Measure luciferase or GFP expression in HEK293 or HeLa cells.
- Endosomal escape evaluation : Use pH-sensitive dyes (e.g., LysoTracker) to track LNP disassembly.
- Quantitative PCR : Assess mRNA stability post-encapsulation and intracellular release. Include controls like empty LNPs and commercial transfection reagents (e.g., Lipofectamine) to benchmark performance .
Q. What analytical techniques are used to characterize this compound-LNP physicochemical properties?
- Dynamic Light Scattering (DLS) : For size distribution and polydispersity index (PDI <0.2 preferred).
- Transmission Electron Microscopy (TEM) : To confirm spherical morphology.
- Zeta Potential : Surface charge measurement (ideally near-neutral for in vivo stability).
- HPLC : Quantify lipid composition and purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound-LNP stability data across studies?
Discrepancies often arise from variations in storage conditions (e.g., temperature, lyophilization protocols) or analytical methods. To address this:
- Standardize storage buffers (e.g., sucrose vs. trehalose cryoprotectants).
- Perform accelerated stability studies (4°C, 25°C, 40°C) with time-stamped DLS and mRNA integrity assays.
- Cross-validate results using orthogonal techniques (e.g., small-angle X-ray scattering vs. DLS) .
Q. What strategies improve the in vivo targeting efficiency of this compound-LNPs while minimizing immunogenicity?
Advanced approaches include:
- Surface functionalization : Conjugate targeting ligands (e.g., antibodies, aptamers) post-LNP formation.
- PEG-lipid optimization : Adjust PEG density to balance stealth properties and cellular uptake.
- Dose escalation studies : Monitor cytokine levels (IL-6, TNF-α) to identify tolerability thresholds. Preclinical models should include immune-competent animals to assess adaptive immune responses .
Q. How do structural modifications of this compound impact mRNA delivery efficacy and patentability?
Minor modifications (e.g., altering alkyl chain length or adding ester groups) may enhance endosomal escape but risk infringing patents (e.g., US10369226B2, US11246933B1). Researchers must:
- Conduct prior-art searches using databases like USPTO or Espacenet.
- Use computational modeling (e.g., molecular dynamics) to predict lipid-mRNA interactions before synthesis.
- Collaborate with IP experts to navigate Alnylam’s patent landscape .
Q. What methodologies address batch-to-batch variability in this compound-LNP production?
Implement Quality-by-Design (QbD) principles:
- Define critical quality attributes (CQAs): Size, PDI, encapsulation efficiency (>90%).
- Use design-of-experiments (DoE) to optimize process parameters (e.g., flow rate, solvent ratio).
- Apply statistical process control (SPC) charts to monitor production consistency .
Q. Methodological Frameworks
Q. How should researchers design studies to compare this compound with other ionizable lipids (e.g., SM-102)?
- Head-to-head formulation : Use identical mRNA payloads and molar ratios.
- In vitro/in vivo correlation : Measure transfection efficiency in primary cells and biodistribution in murine models.
- Stability benchmarking : Test under stress conditions (e.g., serum exposure, freeze-thaw cycles). Publish raw datasets and statistical code to enable meta-analyses .
Q. What are best practices for documenting this compound synthesis and characterization in publications?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Experimental section : Detail purification steps (e.g., column chromatography, solvent gradients).
- Supporting information : Include NMR spectra (¹H, ¹³C), mass spectrometry data, and HPLC chromatograms.
- Reproducibility checklist : Specify equipment models, software versions, and reagent lot numbers .
Q. How can researchers leverage "People Also Ask" data to identify understudied aspects of this compound?
Use tools like ASKEY or Semrush’s Topic Research to extract high-volume queries (e.g., "this compound vs. DLin-MC3-DMA endosomal escape"). Map gaps to experimental priorities, such as:
Properties
IUPAC Name |
6-[6-(2-hexyldecanoyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H95NO5/c1-5-9-13-17-19-27-37-45(35-25-15-11-7-3)47(51)53-43-33-23-21-29-39-49(41-31-32-42-50)40-30-22-24-34-44-54-48(52)46(36-26-16-12-8-4)38-28-20-18-14-10-6-2/h45-46,50H,5-44H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWBEETXHOVFQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H95NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336663 | |
Record name | ALC-0315 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2036272-55-4 | |
Record name | ALC-0315 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2036272554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALC-0315 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ((4-HYDROXYBUTYL)AZANEDIYL)BIS(HEXANE-6,1-DIYL)BIS(2-HEXYLDECANOATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVX8DX713V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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